Xanthoxyletin is a member of coumarins. It has a role as a metabolite.
Xanthoxyletin
CAS No.: 84-99-1
Cat. No.: VC21339056
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 84-99-1 |
---|---|
Molecular Formula | C15H14O4 |
Molecular Weight | 258.27 g/mol |
IUPAC Name | 5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one |
Standard InChI | InChI=1S/C15H14O4/c1-15(2)7-6-10-12(19-15)8-11-9(14(10)17-3)4-5-13(16)18-11/h4-8H,1-3H3 |
Standard InChI Key | JSJIIHRNDMLJGK-UHFFFAOYSA-N |
SMILES | CC1(C=CC2=C(O1)C=C3C(=C2OC)C=CC(=O)O3)C |
Canonical SMILES | CC1(C=CC2=C(O1)C=C3C(=C2OC)C=CC(=O)O3)C |
Melting Point | 133.0 °C 133°C |
Chemical Structure and Properties
Basic Identification
Xanthoxyletin belongs to the class of organic compounds known as linear pyranocoumarins, which are characterized by a pyran ring linearly fused to a coumarin moiety. The compound has been well-characterized with the following properties:
Parameter | Details |
---|---|
Common Name | Xanthoxyletin |
Chemical Formula | C₁₅H₁₄O₄ |
Molecular Weight | 258.27 g/mol |
CAS Registry Number | 84-99-1 |
IUPAC Name | 5-methoxy-8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one |
InChI Key | JSJIIHRNDMLJGK-UHFFFAOYSA-N |
The chemical structure of xanthoxyletin features a methoxy group at the C-5 position and a dimethyl-substituted pyran ring, giving it unique structural characteristics that contribute to its biological activity .
Physical and Chemical Properties
Xanthoxyletin exhibits several noteworthy physical and chemical properties that influence its biological behavior:
Property | Value/Description |
---|---|
Average Molecular Mass | 258.269 g/mol |
Monoisotopic Mass | 258.089 g/mol |
State | Crystalline solid |
Solubility | Soluble in organic solvents |
Chemical Classification | Phenylpropanoid/polyketide derivative |
Molecular Framework | Aromatic heteropolycyclic compound |
These properties make xanthoxyletin suitable for various biochemical interactions, particularly in cellular environments where it can interact with specific molecular targets .
Natural Sources and Distribution
Plant Origins
Xanthoxyletin has been isolated from various plant species, primarily belonging to the Rutaceae family. The compound is distributed across several genera:
The presence of xanthoxyletin in these plants suggests its potential role in plant defense mechanisms against microbes and herbivores, which has inspired investigations into its antimicrobial properties .
Biological Activities
Antimicrobial Properties
Xanthoxyletin demonstrates significant antimicrobial activity, making it a potential candidate for development as an antimicrobial agent:
Activity | Details |
---|---|
Antibacterial | Shows potent activity against various bacterial strains |
Fungicidal | Effective against pathogenic fungi |
Algicidal | Demonstrates inhibitory effects on algal growth |
These properties suggest xanthoxyletin's potential application in controlling microbial infections and contaminations .
Effects on Gastric Cancer Cells
Research on xanthoxyletin's anticancer properties has demonstrated significant activity against gastric adenocarcinoma:
Target Cell Line | Effects | Concentration |
---|---|---|
SGC-7901 | Cell cycle arrest (S phase) | 200-400 μM |
SGC-7901 | Apoptosis induction | 200-400 μM |
SGC-7901 | Increased ROS production | 200-400 μM |
SGC-7901 | DNA damage | 200-400 μM |
The study found that xanthoxyletin increased the percentage of cells in S phase from 25.58% (in untreated cells) to 37.52% and 58.61% in cells treated with 200 μM and 400 μM, respectively. This cell cycle arrest was associated with DNA damage and mitochondrial dysfunction .
Effects on Oral Squamous Carcinoma
Xanthoxyletin has demonstrated promising anticancer effects against oral squamous carcinoma cells:
Target Cell Line | Effects | IC₅₀ Value | Additional Findings |
---|---|---|---|
SCC-1 | Growth inhibition | 10-30 μM | Lower cytotoxicity for normal cells |
SCC-1 | G2/M phase arrest | - | Increased cells in G2 phase from 11.62% to 63.15% |
SCC-1 | Apoptosis induction | - | Altered Bax and Bcl-2 expression |
SCC-1 | Autophagy stimulation | - | Changes in LC3I, LC3II, Beclin 1, p62, and VSp34 expression |
In vivo studies using mouse xenograft models confirmed xanthoxyletin's anticancer potential, with a dose of 25 mg/kg significantly inhibiting tumor growth, reducing tumor weight and volume in a dose-dependent manner .
Effects on Other Cancer Cell Lines
Xanthoxyletin's cytotoxic effects extend to several other cancer cell lines:
Cancer Cell Line | IC₅₀ Value |
---|---|
HepG2 (liver cancer) | 78.2 μM |
HCT116 (colorectal cancer) | Not specified |
SK-LU-1 (lung cancer) | Not specified |
These findings highlight xanthoxyletin's broad-spectrum anticancer potential across multiple cancer types .
Anti-inflammatory Activities
Xanthoxyletin exhibits anti-inflammatory properties through several mechanisms:
Mechanism | Details |
---|---|
iNOS inhibition | Inhibition of iNOS protein expression at 10 μM |
Nitric oxide synthesis | Reduction in inflammatory nitric oxide production |
TNF-α inhibition | Decreased tumor necrosis factor-alpha protein expression |
COX-2 inhibition | Reduced cyclooxygenase-2 protein expression |
These anti-inflammatory effects suggest potential therapeutic applications in inflammatory conditions .
Antioxidant Activities
Xanthoxyletin demonstrates significant antioxidant properties:
Assay Method | Results |
---|---|
DPPH radical scavenging | IC₅₀ value of 247.1 μM (63.8 μg/mL) |
Ferric reducing antioxidant power (FRAP) | Value of 45.2 μM |
Molecular Mechanisms of Action
Cell Cycle Regulation
Xanthoxyletin influences cell cycle progression in cancer cells, with effects that vary depending on the cell type:
Cell Line | Phase Arrest | Mechanism |
---|---|---|
SGC-7901 (gastric cancer) | S phase | DNA damage, altered cell cycle proteins |
SCC-1 (oral cancer) | G2/M phase | Disruption of cell cycle checkpoint proteins |
This ability to arrest the cell cycle at different phases suggests multiple mechanisms of action that may be cell-type specific .
Apoptosis Induction
Xanthoxyletin induces programmed cell death through multiple pathways:
Apoptotic Pathway | Mechanism |
---|---|
Intrinsic (mitochondrial) | Altered Bax/Bcl-2 ratio, mitochondrial dysfunction |
DNA damage-related | DNA damage leading to apoptotic signaling |
ROS-mediated | Increased reactive oxygen species production |
These apoptotic effects are dose-dependent and contribute significantly to xanthoxyletin's anticancer activity .
Autophagy Stimulation
In addition to apoptosis, xanthoxyletin induces autophagy in cancer cells:
Autophagic Marker | Effect of Xanthoxyletin |
---|---|
LC3I to LC3II conversion | Enhanced conversion, indicating autophagosome formation |
Beclin 1 | Increased expression |
p62 | Altered expression |
VSp34 | Modified expression |
The induction of autophagy represents an additional mechanism through which xanthoxyletin may control cancer cell growth .
Signal Transduction Inhibition
Xanthoxyletin modulates key signaling pathways involved in cancer cell proliferation and survival:
Signaling Pathway | Effect |
---|---|
MEK/ERK pathway | Concentration-dependent inhibition of p-MEK and p-ERK expression |
MEK and ERK levels | No apparent effect on total MEK and ERK expression |
This selective inhibition of the phosphorylated forms of MEK and ERK suggests that xanthoxyletin targets specific post-translational modifications rather than protein expression levels .
Synthesis Methods
The synthesis of xanthoxyletin has been accomplished through various chemical approaches. One notable method involves:
-
Blocking the 8-position of appropriate 7-hydroxycoumarin derivatives with iodine
-
1,1-dimethyl-2-propynylation
-
Cyclization to form the final product
This synthetic pathway also allows for the creation of related compounds such as 4-methylxanthyletin and 4-phenylxanthyletin .
The availability of synthetic methods for producing xanthoxyletin is significant for further research and potential pharmaceutical development, as it provides a means to obtain the compound without reliance on natural extraction processes.
Future Research Directions
Further investigation of xanthoxyletin should focus on:
-
Detailed toxicological profiling to establish safety parameters
-
Optimization of delivery methods to enhance bioavailability
-
Structure-activity relationship studies to develop more potent derivatives
-
Clinical trials to validate preclinical findings
-
Combination studies with established therapeutic agents to explore synergistic effects
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume